3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one
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Overview
Description
3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one is a complex organic compound that features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a dihydropyrazinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one typically involves multiple steps. One common method includes the following steps:
Formation of the Bromopyrimidine Intermediate: The bromopyrimidine moiety is synthesized through a halogenation reaction, where a pyrimidine derivative is treated with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Piperidine: The bromopyrimidine intermediate is then coupled with a piperidine derivative using a nucleophilic substitution reaction.
Formation of the Dihydropyrazinone Ring: The final step involves the cyclization of the intermediate compound to form the dihydropyrazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted derivatives with various nucleophiles replacing the bromine atom
Scientific Research Applications
3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Bromopyrimidin-2-yl)oxy]aniline
- 5-Bromopyridine
- N-[[4-(5-Bromopyrimidin-2-yl)oxy-3-methyl-phenyl]carbamoyl]-2-dimethyl amino-benzamide
Uniqueness
3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a bromopyrimidine moiety with a piperidine and dihydropyrazinone ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O2/c1-20-6-4-17-13(14(20)22)21-5-2-3-11(9-21)10-23-15-18-7-12(16)8-19-15/h4,6-8,11H,2-3,5,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQUTLOYMVTRBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCCC(C2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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